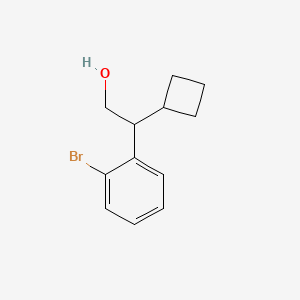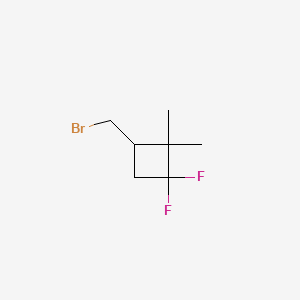
3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with bromomethyl and difluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-difluoro-2,2-dimethylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products such as azides, thiols, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes deprotonation to form alkenes. The difluoromethyl group can influence the reactivity and stability of the compound through inductive and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-1,1-difluoro-2,2-dimethylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclohexane: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane is unique due to its specific combination of substituents and ring structure, which imparts distinct reactivity and properties compared to its analogs
Propiedades
Fórmula molecular |
C7H11BrF2 |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane |
InChI |
InChI=1S/C7H11BrF2/c1-6(2)5(4-8)3-7(6,9)10/h5H,3-4H2,1-2H3 |
Clave InChI |
GNMSTJWWLDWIPM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1(F)F)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




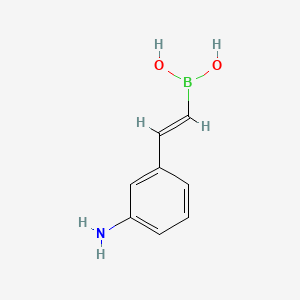
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
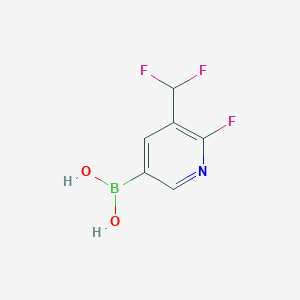
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

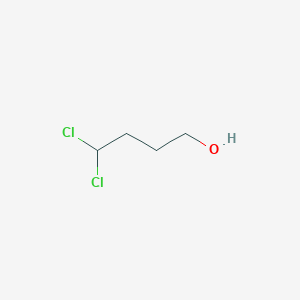
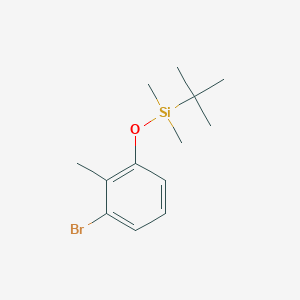
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
